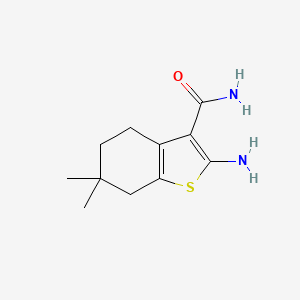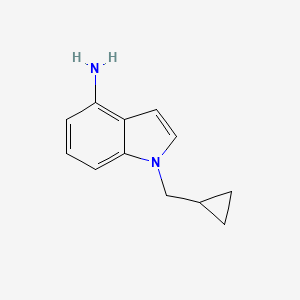
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Bromination: The nitroaniline is then brominated to introduce the bromine atom at the desired position on the benzene ring.
Reduction: The nitro group is reduced to an amine group.
Alkylation: The amine group is alkylated with isopropyl bromide to introduce the isopropyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or amines, respectively.
Applications De Recherche Scientifique
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(propan-2-yl)aniline: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
5-(Trifluoromethyl)aniline:
3-Bromo-5-(trifluoromethyl)aniline: Lacks the isopropyl group, which may influence its solubility and biological activity.
Uniqueness
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is unique due to the combination of the bromine, isopropyl, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Propriétés
IUPAC Name |
3-bromo-N-propan-2-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBLNCSOOICKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


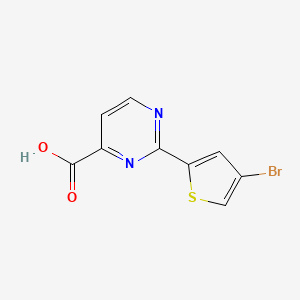
![1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1374157.png)
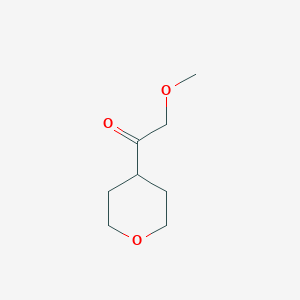
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
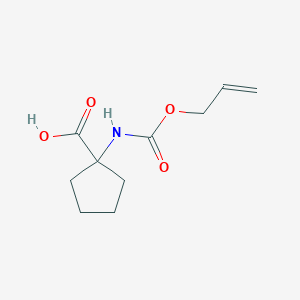
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)

